

Application of FR221647 in Organoid Models for Immunomodulatory Research

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Compound of Interest		
Compound Name:	FR221647	
Cat. No.:	B1674026	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FR221647 is a potent and specific inhibitor of Interleukin-2 (IL-2) production. IL-2 is a critical cytokine that plays a central role in the proliferation, differentiation, and survival of T lymphocytes. Given the increasing use of organoid models to study tissue-specific immune responses, **FR221647** presents a valuable tool for investigating the impact of IL-2 signaling and T cell activity in a controlled, three-dimensional microenvironment. This document provides detailed application notes and protocols for the use of **FR221647** in organoid co-culture systems.

Organoid-immune cell co-cultures are emerging as powerful in vitro models to recapitulate the complex interactions between epithelial tissues and the immune system in both healthy and diseased states. In these systems, IL-2 is often a crucial supplement to maintain the viability and function of T cells. By specifically inhibiting IL-2 production, **FR221647** allows for the precise dissection of IL-2-dependent and independent mechanisms of T cell-mediated effects on organoids.

Potential Applications of **FR221647** in Organoid Models:



- Modeling Immunosuppression: Investigate the effects of targeted immunosuppression on the interaction between T cells and various organoid types (e.g., intestinal, tumor, lung).
- Studying Autoimmune and Inflammatory Diseases: Model aspects of diseases such as inflammatory bowel disease (IBD) or graft-versus-host disease (GvHD) by co-culturing organoids with activated T cells and assessing the modulatory effects of FR221647.
- Immuno-Oncology Research: Evaluate the role of IL-2 in the context of tumor organoid and immune cell interactions, and assess the potential of IL-2 inhibition to modulate anti-tumor immune responses.
- Drug Discovery and Development: Screen for novel compounds that can modulate the
 effects of FR221647 or other immunomodulatory drugs in a more physiologically relevant
 organoid system.
- Investigating Organoid Maturation: Given that IL-2 has been shown to induce the in vitro
 maturation of human pluripotent stem cell-derived intestinal organoids, FR221647 can be
 used to probe the specific role of T cell-derived IL-2 in this process.[1][2]

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of treating an intestinal organoid-T cell co-culture with **FR221647**.

Table 1: Effect of FR221647 on T Cell Proliferation and IL-2 Production in Co-culture

Treatment Group	T Cell Count (cells/mL)	IL-2 Concentration (pg/mL)
Organoids Only	N/A	< 1.0
Organoids + Activated T Cells (Vehicle Control)	5.0 x 10 ⁵	2500
Organoids + Activated T Cells + FR221647 (10 nM)	2.5 x 10 ⁵	500
Organoids + Activated T Cells + FR221647 (100 nM)	1.2 x 10 ⁵	50



Table 2: Effect of FR221647 on Organoid Viability and Inflammatory Markers in Co-culture

Treatment Group	Organoid Viability (%)	IFN-y Secretion (pg/mL)	TNF-α Secretion (pg/mL)
Organoids Only	100	< 5.0	< 5.0
Organoids + Activated T Cells (Vehicle Control)	60	1500	800
Organoids + Activated T Cells + FR221647 (10 nM)	85	400	200
Organoids + Activated T Cells + FR221647 (100 nM)	95	100	50

Experimental Protocols

Protocol 1: Establishment of Human Intestinal Organoid and Autologous T Cell Co-culture

This protocol is adapted from established methods for generating and co-culturing intestinal organoids with immune cells.[3][4][5]

Materials:

- Human intestinal crypts or established intestinal organoid lines
- Matrigel® or other suitable basement membrane extract
- IntestiCult™ Organoid Growth Medium (or equivalent)
- Peripheral Blood Mononuclear Cells (PBMCs) from the same donor
- T cell isolation kit (e.g., Pan T Cell Isolation Kit)
- T cell activation reagents (e.g., anti-CD3/CD28 beads)



- ImmunoCult™-XF T Cell Expansion Medium (or equivalent)
- FR221647 (dissolved in a suitable solvent, e.g., DMSO)
- Co-culture medium: 50% IntestiCult™ Organoid Growth Medium and 50% ImmunoCult™-XF
 T Cell Expansion Medium
- Multi-well plates (24- or 48-well)

Procedure:

- Organoid Culture:
 - Culture and expand human intestinal organoids according to standard protocols.
 - Prior to co-culture, passage organoids and allow them to grow for 2-3 days in IntestiCult™
 Organoid Growth Medium.
- T Cell Isolation and Activation:
 - Isolate PBMCs from whole blood using density gradient centrifugation.
 - Isolate T cells from PBMCs using a negative selection T cell isolation kit.
 - Activate T cells for 48 hours using anti-CD3/CD28 beads in ImmunoCult™-XF T Cell Expansion Medium.
- Co-culture Setup:
 - Harvest established intestinal organoids and resuspend them in co-culture medium.
 - Count and resuspend activated T cells in co-culture medium.
 - In a multi-well plate, mix approximately 100 organoids with 2.5 x 10⁵ activated T cells per well in a 1:1 mixture of co-culture medium and Matrigel.
 - Plate the organoid-T cell suspension as a dome in the center of the well and allow the Matrigel to solidify at 37°C for 15-20 minutes.



Gently add 500 μL of co-culture medium to each well.

Protocol 2: Treatment of Organoid-T Cell Co-cultures with FR221647

Procedure:

FR221647 Preparation:

- Prepare a stock solution of FR221647 in DMSO.
- Prepare serial dilutions of FR221647 in co-culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest FR221647 concentration).

Treatment:

- After establishing the organoid-T cell co-culture (Protocol 1, step 3), replace the medium with co-culture medium containing the different concentrations of FR221647 or vehicle control.
- Incubate the co-cultures at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Change the medium with fresh FR221647 or vehicle control every 48 hours for longerterm experiments.

Endpoint Analysis:

- Microscopy: Monitor organoid morphology and T cell infiltration daily using brightfield and fluorescence microscopy (if using fluorescently labeled cells).
- T Cell Proliferation: At the end of the experiment, carefully collect the supernatant and dissociate the Matrigel domes to recover the T cells. Count the T cells using a hemocytometer or flow cytometry.
- Cytokine Analysis: Analyze the collected supernatant for IL-2, IFN-γ, TNF-α, and other relevant cytokines using ELISA or a multiplex bead array.



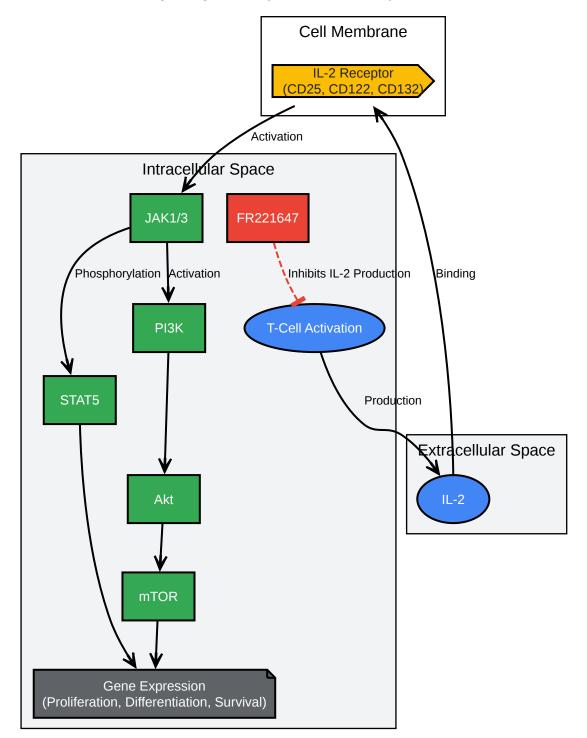




- Organoid Viability: Assess organoid viability using a live/dead staining assay (e.g., Calcein AM/Ethidium homodimer-1) and fluorescence microscopy, or by using a luminescencebased cell viability assay (e.g., CellTiter-Glo® 3D).
- Gene Expression Analysis: Lyse the organoids and T cells for RNA extraction and perform RT-qPCR to analyze the expression of genes related to inflammation, epithelial barrier function, and T cell activation.

Visualizations



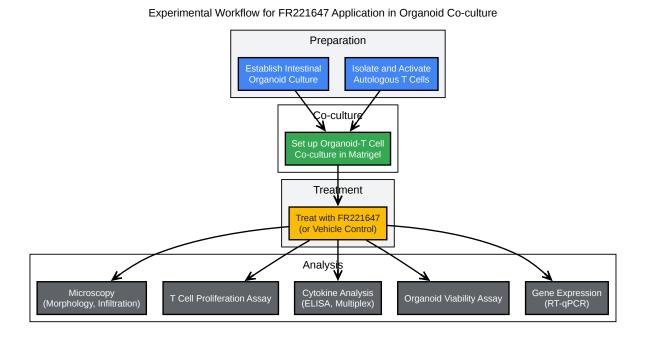


IL-2 Signaling Pathway and Inhibition by FR221647

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Caption: IL-2 signaling pathway and the inhibitory action of FR221647 on IL-2 production.





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